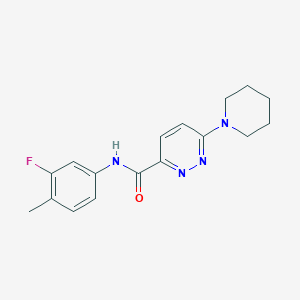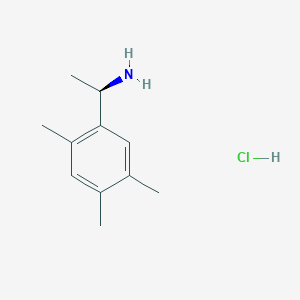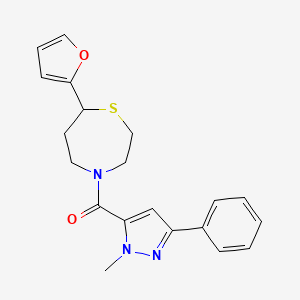
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide, commonly known as MMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes. The compound has been extensively studied for its potential applications in the treatment of several diseases, including glaucoma, epilepsy, and cancer.
Mecanismo De Acción
MMS inhibits N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MMS has been shown to have a significant impact on various physiological processes, including acid-base balance, respiration, and metabolism. The compound has been shown to inhibit the production of bicarbonate ions, leading to a decrease in the pH of the body fluids. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MMS has several advantages as a tool for scientific research. It is a potent inhibitor of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes and can be used to investigate the role of these enzymes in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, MMS has some limitations as a research tool. It is highly reactive and can react with other compounds in the body, leading to the formation of unwanted byproducts. Additionally, the compound can be toxic at high concentrations, and caution should be taken when handling and using it in experiments.
Direcciones Futuras
MMS has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes. Additionally, the compound could be used in combination with other drugs to enhance their efficacy in treating diseases. Finally, future research could investigate the potential of MMS as a diagnostic tool for diseases that involve N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes, such as glaucoma and epilepsy.
Conclusion:
In conclusion, N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide, or MMS, is a potent inhibitor of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes that has been widely used in scientific research. The compound has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes, as well as investigating the potential of MMS as a diagnostic tool for diseases that involve N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes.
Métodos De Síntesis
The synthesis of MMS involves the reaction between 5-methyl-3-isoxazolecarboxylic acid and morpholine-4-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out under anhydrous conditions and can yield MMS in high purity and yield.
Aplicaciones Científicas De Investigación
MMS has been widely used in scientific research as a tool to investigate the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in various physiological processes. The compound has been shown to inhibit N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in a dose-dependent manner, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-7-6-8(9-15-7)10-16(12,13)11-2-4-14-5-3-11/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXVCZBDIHOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)

![4-Amino-3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)

![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![4-ethoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2856148.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)